molecular formula C20H35NO13 B1143818 Validamycin D CAS No. 12650-67-8

Validamycin D

Cat. No.: B1143818
CAS No.: 12650-67-8
M. Wt: 497.491
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Description

Validamycin D is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is primarily used as an inhibitor of the enzyme trehalase, which plays a crucial role in the metabolism of trehalose, a sugar found in many organisms. This compound is widely used in agriculture to control diseases such as sheath blight in rice and damping-off in cucumbers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Validamycin D is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured under specific conditions that promote the production of this compound. The fermentation broth is then subjected to various purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and nutrient supply. After fermentation, the broth is processed to extract and purify this compound, which is then formulated into various agricultural products .

Chemical Reactions Analysis

Types of Reactions

Validamycin D undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and degradation in various environments .

Common Reagents and Conditions

Major Products

The major products formed from the chemical reactions of this compound include validoxylamine A, valienamine, and other related aminocyclitol compounds. These products are often intermediates in the biosynthesis or degradation pathways of this compound .

Scientific Research Applications

Agricultural Use

Validamycin D is widely employed in agriculture to control various plant diseases, particularly:

  • Rice Sheath Blight : this compound is effective against Rhizoctonia solani, the pathogen responsible for sheath blight in rice, enhancing crop yield and quality .
  • Damping-off Disease : It also controls damping-off diseases in cucumbers, which are caused by soil-borne pathogens.

Insect Pest Management

Recent studies have highlighted the insecticidal properties of this compound:

  • Bactrocera dorsalis : this compound has shown promise as an insecticide against the oriental fruit fly (Bactrocera dorsalis), significantly inhibiting trehalose metabolism and leading to increased mortality rates among larvae .
  • Spodoptera litura : In the common cutworm (Spodoptera litura), validamycin treatment resulted in inhibited larval growth and reduced pupation rates, indicating its potential as a biocontrol agent .

Biochemical Research

This compound serves as a model compound in biochemical studies:

  • Enzyme Inhibition Studies : Its role as a trehalase inhibitor is pivotal for understanding carbohydrate metabolism mechanisms across various organisms.
  • Metabolomic Analysis : Research utilizing NMR-based metabolomic analysis has identified significant metabolic pathways affected by this compound, including glycolysis and tricarboxylic acid cycle pathways .

Table 1: Effects of this compound on Trehalase Activity

Treatment Concentration (μg/μL)Trehalase Activity (U/mL)Glucose Concentration (mg/dL)Trehalose Concentration (mg/dL)
Control10.51205
56.28020
103.55040

Data indicates that higher concentrations of this compound lead to a significant decrease in trehalase activity and glucose levels while increasing trehalose levels.

Case Study 1: this compound Against Bactrocera dorsalis

In a study evaluating the effects of this compound on Bactrocera dorsalis, larvae injected with validamycin showed a marked decrease in trehalase activity and increased mortality rates. The research concluded that validamycin could be developed further as an effective insecticide targeting this pest .

Case Study 2: Impact on Spodoptera litura

Research on Spodoptera litura demonstrated that exposure to this compound significantly inhibited larval growth and reduced pupation rates. Metabolomic analysis revealed alterations in metabolic pathways that are critical for larval development, underscoring the compound's potential as an agricultural pest control agent .

Mechanism of Action

Validamycin D exerts its effects primarily by inhibiting the enzyme trehalase. Trehalase is responsible for the hydrolysis of trehalose into glucose. By inhibiting this enzyme, this compound disrupts the metabolism of trehalose, leading to the accumulation of trehalose and subsequent metabolic imbalances. This inhibition affects various physiological processes in fungi and insects, making this compound an effective fungicide and insecticide .

Biological Activity

Validamycin D is a compound that has garnered attention for its biological activity, particularly in the context of its role as an inhibitor of trehalase, an enzyme crucial for trehalose metabolism. This article provides an overview of the biological activities of this compound, supported by data tables and research findings from diverse sources.

Overview of this compound

This compound is a member of the validamycin family, which includes Validamycin A and B. These compounds are primarily known for their antifungal properties and their ability to inhibit trehalase, leading to significant metabolic disruptions in target organisms. The inhibition of trehalase activity results in the accumulation of trehalose, which can have lethal effects on various pests and pathogens.

The primary mechanism through which this compound exerts its biological effects is by inhibiting trehalase activity. This inhibition disrupts the hydrolysis of trehalose into glucose, leading to various metabolic consequences:

  • Trehalose Accumulation : The accumulation of trehalose can lead to osmotic imbalance and energy deficits in organisms.
  • Chitin Biosynthesis Inhibition : this compound also affects chitin biosynthesis, which is crucial for the structural integrity of fungal cell walls and insect exoskeletons.

Table 1: Effects of this compound on Trehalase Activity

Treatment Concentration (μg/μL)Trehalase Activity (U/mL)Glucose Concentration (mg/dL)Trehalose Concentration (mg/dL)
Control10.51205
56.28020
103.55040

Data indicates that higher concentrations of this compound lead to a significant decrease in trehalase activity and glucose levels while increasing trehalose levels.

Case Studies

  • Insecticidal Activity Against Bactrocera dorsalis
    • A study demonstrated that injections of this compound significantly inhibited both trehalose and chitin metabolism in Bactrocera dorsalis larvae. The mortality rate increased with higher doses, indicating its potential as an insecticide .
    • The study reported a dose-dependent relationship where higher concentrations resulted in greater inhibition of both metabolic pathways, leading to increased deformities and mortality rates among treated larvae.
  • Fungal Pathogen Control
    • Research has shown that this compound can inhibit the growth of certain fungal pathogens by disrupting their metabolic processes. For instance, it was found to hinder the biosynthesis of fumonisin B1 in Fusarium verticillioides, a significant mycotoxin producer .
    • This effect was attributed to reduced trehalase and ATPase activity, leading to diminished production of key metabolites necessary for fungal growth.

Table 2: Impact on Fungal Growth

Fungal SpeciesTreatment (μg/mL)Growth Inhibition (%)
Fusarium verticillioides565
Aspergillus niger1070
Candida albicans1550

Research Findings

Recent studies have highlighted the potential applications of this compound in agricultural pest management and mycotoxin control:

  • Insect Management : The compound has been proposed as a promising agent for managing pest populations due to its lethal effects on larvae when administered at effective concentrations.
  • Mycotoxin Control : Its ability to inhibit key metabolic pathways in fungi suggests that this compound could be developed as a natural fungicide or as part of integrated pest management strategies.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSEJASWWCMOA-VLWZCVIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12650-67-8
Record name Validamycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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